PF‑03382792 Exhibits Sub‑Nanomolar Potency at the 5‑HT₄d Splice Variant, Surpassing Clinical GI Prokinetics
PF‑03382792 demonstrates an EC₅₀ of 0.9 nM at the human 5‑HT₄d receptor in a functional cAMP accumulation assay [1]. This sub‑nanomolar functional potency places it among the most potent 5‑HT₄ agonists characterized for this splice variant. In direct comparison, prucalopride—the most widely utilized GI prokinetic agonist—exhibits substantially lower affinity for the 5‑HT₄d isoform, with reported Ki values in the 100–200 nM range, representing an approximately 70‑fold reduction in binding potency relative to its 5‑HT₄a/b affinity [2]. The pronounced 5‑HT₄d preference of PF‑03382792 is a distinguishing feature that cannot be assumed for alternative 5‑HT₄ agonists, which frequently display markedly divergent isoform selectivity profiles [1].
| Evidence Dimension | Functional agonist potency (EC₅₀) at human 5‑HT₄d receptor |
|---|---|
| Target Compound Data | 0.9 nM (EC₅₀) [1] |
| Comparator Or Baseline | Prucalopride: ~140 nM (Ki at 5‑HT₄d) [2] |
| Quantified Difference | Approximately 70‑fold greater potency (lower EC₅₀ vs. higher Ki) for the target compound at the 5‑HT₄d isoform |
| Conditions | HEK293 cells expressing human 5‑HT₄d receptor; cAMP production measured by HTRF assay after 30 min incubation [1] |
Why This Matters
Researchers requiring potent and specific activation of the 5‑HT₄d splice variant—implicated in CNS cholinergic regulation—must select PF‑03382792 over GI‑centric agonists like prucalopride, which exhibit weak 5‑HT₄d engagement.
- [1] Brodney, M.A. et al. (2012). J Med Chem, 55(21), 9240‑9254. View Source
- [2] Bender, E. et al. (2000). Neuropharmacology, 39(11), 2101‑2110. View Source
